
5-Iodo-A-85380
Vue d'ensemble
Description
5-Iodo-A-85380 is a highly potent and selective agonist for nicotinic acetylcholine receptors, specifically targeting the α4β2 and α6β2 subtypes . This compound has been extensively studied for its potential therapeutic applications in treating pain, nicotine addiction, and various mental disorders .
Méthodes De Préparation
The synthesis of 5-Iodo-A-85380 involves several steps, starting with the preparation of the pyridine ring and subsequent iodination. The key synthetic route includes the following steps:
Preparation of 3-(2S)-2-Azetidinylmethoxy-pyridine: This involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under basic conditions.
Analyse Des Réactions Chimiques
5-Iodo-A-85380 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidizing conditions, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodinated compound to its deiodinated form.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Pharmacological Characterization
5-Iodo-A-85380 has been extensively studied for its pharmacological effects on nAChRs. It has been shown to induce hypothermia, suppress locomotion, and exhibit antinociceptive properties in various animal models. Specifically, it has been demonstrated to activate both high-sensitivity and low-sensitivity α4β2 nAChRs with different efficacies, acting as a full agonist on high-sensitivity receptors and a partial agonist on low-sensitivity receptors .
Key Findings:
- Hypothermia Induction: Dose-dependent effects observed in animal studies.
- Locomotion Suppression: Significant reduction in movement was noted post-administration.
- Antinociception: Effective in formalin pain models but not in hot plate or tail-flick tests, indicating selective analgesic properties .
Neuroimaging Applications
The compound is also utilized as a radioligand for imaging studies, particularly in single photon emission tomography (SPECT). Its high affinity for α4β2 nAChRs makes it suitable for investigating receptor distribution in various neurological conditions, including Alzheimer's disease and other dementias. The binding patterns observed with this compound correlate with the presence of nAChR deficits associated with neurodegenerative diseases .
Applications in Neuroimaging:
- Alzheimer's Disease Studies: Helps differentiate between types of dementia by mapping receptor distribution.
- Response to Treatments: Assists in monitoring the effectiveness of acetylcholinesterase inhibitors through receptor density changes .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects against glutamate-induced toxicity in neuronal cultures. This suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as stroke or neurodegenerative diseases .
Neuroprotective Insights:
- Mechanism of Action: The compound may prevent glutamate-induced cell death by modulating nAChR activity.
- Potential Clinical Implications: Could be explored as a treatment option for neurodegenerative disorders where excitotoxicity is a concern .
Behavioral Studies
Behavioral pharmacology studies have employed this compound to elucidate the role of nAChRs in various behavioral paradigms. The compound's ability to influence reward pathways and locomotor activity provides insights into its potential effects on addiction and mood disorders.
Behavioral Findings:
- Conditioned Place Preference: Demonstrated potential as a reward-modulating agent.
- Locomotor Sensitization: Investigated through repeated dosing protocols, showing variations based on receptor subtype engagement .
Summary Table of Applications
Application Area | Specific Findings/Uses |
---|---|
Pharmacological Studies | Induces hypothermia, locomotion suppression, antinociception |
Neuroimaging | Utilized in SPECT for mapping nAChR distribution in dementia |
Neuroprotection | Prevents glutamate toxicity in neuronal cultures |
Behavioral Pharmacology | Influences reward pathways and locomotor activity |
Mécanisme D'action
5-Iodo-A-85380 exerts its effects by selectively binding to and activating α4β2 and α6β2 nicotinic acetylcholine receptors . This binding increases the influx of extracellular calcium ions in neurons, leading to enhanced neuronal signaling and neuroprotection . The compound acts as a full agonist on high-sensitivity α4(2)β2(3) receptors and a partial agonist on low-sensitivity α4(3)β2(2) receptors and α6-containing subtypes .
Comparaison Avec Des Composés Similaires
5-Iodo-A-85380 is unique in its high selectivity and potency for α4β2 and α6β2 nicotinic acetylcholine receptors . Similar compounds include:
Epibatidine: A potent agonist for nicotinic receptors but less selective compared to this compound.
Cytisine: Another nicotinic receptor agonist with lower selectivity and potency.
Varenicline: A partial agonist for α4β2 receptors used in smoking cessation therapy.
These compounds differ in their selectivity, potency, and therapeutic applications, with this compound standing out for its high affinity and selectivity for specific nicotinic receptor subtypes .
Activité Biologique
5-Iodo-A-85380 (5IA) is a potent and selective agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6β2 subtypes. This compound has garnered attention for its pharmacological properties and potential therapeutic applications, particularly in the context of neurological disorders and pain modulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
This compound primarily acts as an agonist at nAChRs, which are critical in mediating neurotransmission in the central nervous system (CNS). The compound exhibits differential efficacy across various receptor stoichiometries:
- High-Sensitivity α4(2)β2(3) nAChRs : 5IA acts as a full agonist , leading to significant activation.
- Low-Sensitivity α4(3)β2(2) nAChRs : It functions as a partial agonist , indicating a nuanced interaction with these receptors .
These interactions suggest that 5IA may influence neurotransmitter release and neuronal excitability, which are essential for various physiological and behavioral responses.
Pharmacological Effects
The pharmacological characterization of this compound reveals several key effects:
- Hypothermia : Dose-dependent induction observed in animal models.
- Locomotion Suppression : Significant reduction in locomotor activity was noted following administration.
- Conditioned Place Preference : Indicated potential for rewarding effects, relevant for addiction studies.
- Antinociception : Efficacy demonstrated primarily in formalin pain tests, suggesting pain-relieving properties .
Selectivity Profile
This compound exhibits remarkable selectivity for nAChR subtypes:
Receptor Type | EC50 (nM) | Selectivity Ratio |
---|---|---|
α4β2 | ~35 | 5000-fold over α3β4 |
α6β2 | 12.7 | 25000-fold over α7 |
Muscle nAChR | - | 140000-fold |
This selectivity profile underscores its potential as a research tool and therapeutic agent with minimal off-target effects .
Behavioral Studies
Research involving various animal models has provided insights into the behavioral implications of this compound:
- Locomotor Activity Assessment :
- Nociception Testing :
Toxicological Studies
The safety profile of this compound was assessed through toxicity studies, which indicated minimal adverse effects at therapeutic doses. Parameters such as behavior, physiological responses, and radiation absorbed dose were evaluated in controlled environments .
Propriétés
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8/h3-5,8,12H,1-2,6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVRGRXOYDTUEY-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CC(=CN=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175620 | |
Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213550-82-4 | |
Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213550824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((2S)-2-Azetidinylmethoxy)-5-iodo-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40175620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((2S)-2-AZETIDINYLMETHOXY)-5-IODO-PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POX639L40H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 5-Iodo-A-85380?
A1: this compound demonstrates high affinity and selectivity for the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs) [, , ].
Q2: How does this compound interact with α4β2 nAChRs?
A2: this compound acts as an agonist at α4β2 nAChRs, meaning it binds to these receptors and activates them, mimicking the effect of the natural neurotransmitter acetylcholine [, , , , ].
Q3: What are the downstream consequences of this compound binding to α4β2 nAChRs?
A3: Activation of α4β2 nAChRs by this compound can trigger a variety of cellular responses depending on the location and function of these receptors. These include:
- Neurotransmitter Release: Studies show that this compound can stimulate the release of neurotransmitters such as dopamine, glutamate, GABA, and aspartate from nerve terminals in various brain regions, including the prefrontal cortex and hippocampus [, , , , , ].
- Neuronal Excitability: this compound can increase neuronal excitability, particularly in calyx-bearing vestibular afferents [, , ].
- Nociception Modulation: this compound has been shown to have antinociceptive effects, specifically in the formalin test, suggesting its potential role in pain modulation [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C10H13IN2O. Its molecular weight is 304.14 g/mol.
Q5: How does the iodine atom in this compound contribute to its selectivity for α4β2 nAChRs?
A5: The presence of iodine at the 5-position of the pyridine ring in this compound significantly enhances its selectivity for α4β2 nAChRs compared to its parent compound, A-85380 [, , ]. This suggests that the bulky iodine atom plays a crucial role in receptor binding and subtype selectivity.
Q6: What is the impact of other structural modifications on the activity of A-85380 analogs?
A6: Research indicates that the introduction of bulky substituents at the 5-position of the pyridine ring generally increases selectivity for α4β2 nAChRs over other subtypes [].
Q7: Does this compound readily cross the blood-brain barrier?
A7: Yes, this compound demonstrates good brain penetration, a crucial characteristic for a compound targeting central nervous system receptors [, ].
Q8: How long does this compound remain bound to α4β2 nAChRs?
A8: this compound exhibits a slow dissociation rate from α4β2 nAChRs (t1/2 ≈ 2 hours), indicating a relatively long duration of action [].
Q9: Has this compound been investigated in animal models of disease?
A9: Yes, this compound has been utilized in various animal models, including:
- Rodent models of nicotine self-administration: These studies have provided insights into the reinforcing properties of β2-containing nAChRs and their potential role in nicotine dependence [].
- Rodent models of endotoxemia: These investigations have explored the protective effects of this compound on cardiovascular and autonomic dysfunction associated with endotoxemia [, ].
Q10: Is this compound associated with any toxicity concerns?
A10: Preclinical studies suggest that this compound has a relatively low toxicity profile compared to other nAChR ligands, such as epibatidine [].
Q11: How is this compound typically radiolabeled for research purposes?
A11: this compound can be readily radiolabeled with iodine isotopes, such as ¹²⁵I or ¹²³I, for use in binding assays and imaging studies [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.